molecular formula C3DyF9O9S3 B163868 Dysprosium(III) trifluoromethanesulfonate CAS No. 139177-62-1

Dysprosium(III) trifluoromethanesulfonate

Cat. No.: B163868
CAS No.: 139177-62-1
M. Wt: 609.7 g/mol
InChI Key: XSVCYDUEICANRJ-UHFFFAOYSA-K
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Description

Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a lanthanide triflate with the chemical formula (CF₃SO₃)₃Dy. It is a white powder that is highly soluble in water and is known for its role as a water-tolerant Lewis acid. This compound is widely used in various catalytic processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium(III) trifluoromethanesulfonate can be synthesized through the reaction of dysprosium oxide or dysprosium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving dysprosium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation and crystallization to obtain the desired product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dysprosium(III) trifluoromethanesulfonate primarily undergoes catalytic reactions, including:

    Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.

    Electrophilic Substitution Reactions: It is effective in the electrophilic substitution reactions of indoles with imines.

    Aza-Piancatelli Rearrangement: It catalyzes the intramolecular aza-Piancatelli rearrangement to synthesize functionalized azaspirocycles.

    Friedel-Crafts Alkylation: It is used in Friedel-Crafts alkylation reactions.

    Ring-Opening Polymerization: It catalyzes ring-opening polymerization reactions.

    Cycloaddition Reactions: It acts as a Lewis acid catalyst in cycloaddition reactions.

Common Reagents and Conditions:

    Reagents: Silyl enol ethers, aldehydes, indoles, imines, and various organic substrates.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures, often under inert atmosphere to prevent oxidation.

Major Products:

    Aldol Reaction Products: β-hydroxy ketones or aldehydes.

    Electrophilic Substitution Products: Substituted indoles.

    Aza-Piancatelli Rearrangement Products: Functionalized azaspirocycles.

    Friedel-Crafts Alkylation Products: Alkylated aromatic compounds.

    Ring-Opening Polymerization Products: Polymers with specific functional groups.

    Cycloaddition Products: Various cyclic compounds.

Scientific Research Applications

Dysprosium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a Lewis acid.

    Biology: It is employed in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

As a Lewis acid, Dysprosium(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its mechanism involves the activation of electrophilic centers in substrates, making them more reactive towards nucleophiles. This activation is crucial in processes such as aldol reactions, electrophilic substitutions, and cycloadditions.

Comparison with Similar Compounds

  • Scandium(III) trifluoromethanesulfonate
  • Ytterbium(III) trifluoromethanesulfonate
  • Lanthanum(III) trifluoromethanesulfonate
  • Iron(III) trifluoromethanesulfonate
  • Erbium(III) trifluoromethanesulfonate

Comparison: Dysprosium(III) trifluoromethanesulfonate is unique due to its high solubility in water and its ability to function effectively in aqueous media. This property makes it particularly valuable in reactions where water tolerance is essential. Compared to other lanthanide triflates, this compound offers a balance of reactivity and stability, making it a versatile catalyst in various chemical processes.

Properties

IUPAC Name

dysprosium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCYDUEICANRJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3DyF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433047
Record name Dysprosium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139177-62-1
Record name Dysprosium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dysprosium tris(trifluoromethanesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysprosium(III) trifluoromethanesulfonate
Reactant of Route 2
Dysprosium(III) trifluoromethanesulfonate
Reactant of Route 3
Dysprosium(III) trifluoromethanesulfonate
Customer
Q & A

Q1: How does Dy(OTf)3 function as a catalyst in organic reactions?

A1: Dy(OTf)3 acts as a Lewis acid catalyst, effectively promoting various organic transformations. Its strong affinity for oxygen atoms allows it to coordinate with oxygen-containing functional groups in reactant molecules. This coordination enhances the reactivity of these molecules, facilitating the desired chemical transformations. For example, Dy(OTf)3 catalyzes the per-O-acetylation of carbohydrates with acetic anhydride under solvent-free conditions. [] This reaction proceeds efficiently with a near-stoichiometric amount of acetic anhydride, highlighting the catalyst's effectiveness.

Q2: What are some notable applications of Dy(OTf)3 in organic synthesis?

A2: Dy(OTf)3 exhibits versatility in catalyzing a range of reactions, including:

  • Carbohydrate Chemistry: It mediates the regioselective anomeric de-O-acetylation of carbohydrates in methanol with moderate to excellent yields. [] This selectivity is crucial for synthesizing specific carbohydrate derivatives. Additionally, it facilitates the conversion of unprotected sugars to their corresponding acetylated glycosyl hemiacetals, which are valuable intermediates in carbohydrate synthesis. []
  • Piancatelli Rearrangement: Dy(OTf)3 catalyzes the Piancatelli rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones under mild conditions. [] This reaction offers control over the stereochemistry of the product, providing access to either the cis or trans isomer of the 4-hydroxycyclopentenone, which are important building blocks for various natural products.

Q3: Can Dy(OTf)3 be used in electrochemical applications?

A3: Research indicates the potential of Dy(OTf)3 in electrochemical applications, particularly for depositing dysprosium. Studies have demonstrated its use in a guanidinium-based room-temperature ionic liquid (RTIL) for electroplating dysprosium onto gold and Nd-Fe-B substrates. [] This method offers a potentially more efficient alternative to traditional physical vapor deposition techniques for creating dysprosium coatings, which are crucial in enhancing the performance of neodymium magnets used in various technologies.

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